molecular formula C9H8BrN3O2 B145968 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-63-6

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B145968
M. Wt: 270.08 g/mol
InChI Key: HZSZIPSMUWWCFZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is related to a family of imidazo[1,2-a]pyrimidine derivatives that have been studied for their potential applications in medicinal chemistry and as intermediates in the synthesis of insecticides and other biologically active molecules .

Synthesis Analysis

The synthesis of related ethyl 3-bromoimidazo[1,2-a]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . Another related compound, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates, was synthesized and evaluated for anti-hepatitis B virus activity, indicating the potential pharmacological importance of bromoimidazo[1,2-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including density functional theory (DFT) and X-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was optimized using DFT and confirmed with X-ray diffraction, demonstrating the reliability of DFT in predicting the molecular structure of such compounds .

Chemical Reactions Analysis

Ethyl 3-bromoimidazo[1,2-a]pyrimidine derivatives undergo various chemical reactions, forming new compounds with potential biological activities. For instance, ethyl 2-alkylthio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates were obtained from the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate derivatives are influenced by their molecular structure. The planarity of the imidazo[1,2-a]pyrimidine ring system and the presence of substituents affect the compound's reactivity and interaction with biological targets. The crystal packing of these compounds can be stabilized by weak intermolecular interactions, as observed in the crystal structure of a related benzofuro[3,2-d]imidazo[1,2-a]pyrimidin derivative . The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT to gain insights into the reactivity of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. It has been used in reactions to produce a range of ethyl esters and carboxylic acids, contributing to advancements in heterocyclic chemistry. These compounds have been evaluated for their potential in various biological activities, including anti-inflammatory and antimicrobial effects (Abignente et al., 1984), (Youssef & Amin, 2012).

Pharmaceutical Industry Applications

In the pharmaceutical industry, compounds like ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate are instrumental in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reaction, for example, uses this compound for the formation of various active agents with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022).

Synthesis of Pyrimidine Derivatives

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is also used in the synthesis of novel pyrimidine derivatives, which have shown promising results in various biological assays. These derivatives are synthesized using reactions like the microwave-mediated regioselective synthesis and are significant for their potential biological activities, including antimicrobial properties (Hemdan & Abd El-Mawgoude, 2015).

Safety And Hazards

The safety information for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate includes a GHS07 pictogram, and the signal word is "Warning" . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391560
Record name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

CAS RN

134044-63-6
Record name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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